2(5H)-Oxazolone
Overview
Description
2(5H)-Oxazolone is a heterocyclic organic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2(5H)-Oxazolone can be synthesized through several methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the reaction of glycine with phosgene or its derivatives under controlled conditions can yield this compound. Another method involves the cyclization of N-acylated amino acids using dehydrating agents such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products. The choice of reagents and catalysts, as well as the optimization of temperature and pressure, are crucial factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Oxazolone undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form oxazolone derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolone derivatives with aldehyde or ketone groups, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
2(5H)-Oxazolone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound derivatives have shown potential as therapeutic agents for treating various diseases, including cancer and bacterial infections.
Industry: It is employed in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(5H)-Oxazolone involves its ability to interact with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. This interaction can modulate biochemical pathways and cellular processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone: Another five-membered heterocyclic compound with oxygen, known for its use in flavor and fragrance industries.
2(5H)-Pyrrolone: Contains a nitrogen atom in the ring and is used in the synthesis of pharmaceuticals and agrochemicals.
2(5H)-Thiazolone: Contains both sulfur and nitrogen atoms, with applications in medicinal chemistry.
Uniqueness
2(5H)-Oxazolone is unique due to its balanced reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form stable derivatives sets it apart from similar compounds. Additionally, its applications in diverse fields such as chemistry, biology, medicine, and industry highlight its significance in scientific research and industrial processes.
Properties
IUPAC Name |
5H-1,3-oxazol-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c5-3-4-1-2-6-3/h1H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPULOMQHYQDNNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559929 | |
Record name | 1,3-Oxazol-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64121-01-3 | |
Record name | 1,3-Oxazol-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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